叔丁基反式-(2-羟甲基)环丙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate involves several key steps that highlight the compound's synthetic accessibility and versatility. Campbell et al. (2009) described an enantioselective synthesis involving iodolactamization as a pivotal step for producing a related compound with high functionalization (Campbell et al., 2009). Additionally, Hofmann and Reissig (1994) synthesized various cyclopropanecarboxylates, which upon reduction yielded trans-2-(tert-butyldimethylsiloxy)-1-(hydroxymethyl)cyclopropanes, underscoring the compound's synthetic feasibility (Hofmann & Reissig, 1994).

Molecular Structure Analysis

The molecular structure of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is crucial for its chemical reactivity and properties. The crystal structure analysis conducted by Cetina et al. (2003) on a derivative of 1-aminocyclopropanecarboxylic acid revealed insights into the compound's molecular geometry, highlighting the significance of its cyclopropane ring and substituents in dictating its reactivity and interaction potential (Cetina et al., 2003).

Chemical Reactions and Properties

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate participates in a variety of chemical reactions, leveraging its cyclopropane and carbamate functionalities. The work by Guinchard et al. (2005) demonstrates its utility as a building block in organic synthesis, where its reactions with organometallics yield N-(Boc)hydroxylamines, showcasing the compound's versatility (Guinchard et al., 2005).

科学研究应用

Enantioselective Synthesis

The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its value in the preparation of nucleoside analogues with potential therapeutic applications (Ober et al., 2004).

Enzymatic Kinetic Resolution

It has been used in enzymatic kinetic resolution processes, demonstrating the compound's utility in producing optically pure enantiomers, which are crucial for the development of chiral drugs and chemicals (Piovan et al., 2011).

Synthesis of Insecticide Analogues

This compound has been utilized in the synthesis of spirocyclopropanated analogues of insecticides, indicating its role in the development of novel pesticides with potentially improved efficacy and safety profiles (Brackmann et al., 2005).

Fluorinated Cyclopropane Derivatives

Research has explored its transformation into fluorinated cyclopropane derivatives for potential application in medicinal chemistry, demonstrating its versatility in the synthesis of structurally diverse compounds (Haufe et al., 2002).

Antagonists Synthesis

The compound is a key intermediate in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists, highlighting its importance in the development of therapeutic agents (Campbell et al., 2009).

Optical Resolution and Ligand Development

It has been used in the practical synthesis and optical resolution of enantiomers, underscoring its utility in the synthesis of chiral ligands and modified backbone units for peptide nucleic acids (PNAs) (Xu & Appella, 2006).

安全和危害

属性

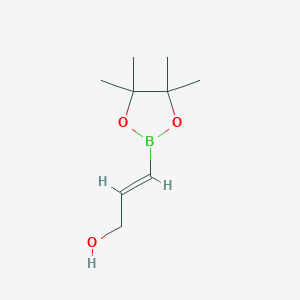

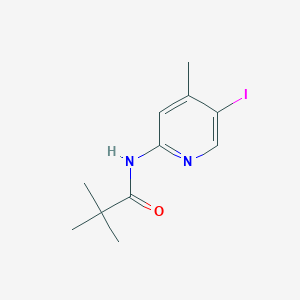

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKKMJSVLVALMF-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641005 |

Source

|

| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate | |

CAS RN |

170299-53-3 |

Source

|

| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)